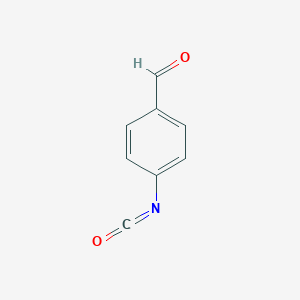

4-Isocyanatobenzaldehyde

Description

4-Isocyanatobenzaldehyde (CAS: 4038-12-6) is an aromatic aldehyde functionalized with a reactive isocyanate (-NCO) group at the para position. Its molecular formula is C₈H₅NO₂, with a molecular weight of 147.13 g/mol. The compound combines the electrophilic aldehyde group with the highly reactive isocyanate moiety, making it a versatile intermediate in organic synthesis. Key applications include:

- Polymer chemistry: As a monomer for polyurethanes and polyureas due to the isocyanate’s ability to form covalent bonds with nucleophiles (e.g., alcohols, amines) .

- Pharmaceuticals: As a building block for bioactive molecules, leveraging its dual reactivity for conjugating with amines or alcohols in drug design .

Properties

CAS No. |

111616-43-4 |

|---|---|

Molecular Formula |

C8H5NO2 |

Molecular Weight |

147.13 g/mol |

IUPAC Name |

4-isocyanatobenzaldehyde |

InChI |

InChI=1S/C8H5NO2/c10-5-7-1-3-8(4-2-7)9-6-11/h1-5H |

InChI Key |

PUINVXGYZJXMMX-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C=O)N=C=O |

Canonical SMILES |

C1=CC(=CC=C1C=O)N=C=O |

Synonyms |

Benzaldehyde, 4-isocyanato- (9CI) |

Origin of Product |

United States |

Chemical Reactions Analysis

J-113863 likely undergoes various chemical reactions, although detailed studies are scarce Common types of reactions it might participate in include oxidation, reduction, and substitution Unfortunately, specific reagents and conditions remain elusive

Scientific Research Applications

J-113863 has found applications in several scientific fields:

Chemistry: Researchers explore its interactions with chemokine receptors, shedding light on inflammation pathways.

Biology: Investigations focus on its impact on immune responses and cell migration.

Medicine: J-113863’s anti-inflammatory properties make it a potential candidate for therapeutic development.

Industry: While industrial applications are limited, its unique pharmacological profile warrants further exploration.

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares 4-Isocyanatobenzaldehyde with para-substituted benzaldehyde derivatives, emphasizing substituent effects on reactivity and applications:

Reactivity and Application Insights

- Electron-Donating vs. Electron-Withdrawing Groups: 4-Hydroxybenzaldehyde (-OH) and 4-Methoxybenzaldehyde (-OCH₃) enhance solubility in polar solvents and participate in hydrogen bonding, making them suitable for biological applications . 4-Nitrobenzaldehyde (-NO₂) and 4-Trifluoromethylbenzaldehyde (-CF₃) deactivate the aromatic ring, directing electrophilic substitution to meta positions. These are used in high-performance materials . this compound’s -NCO group enables rapid crosslinking, critical for polyurethane foams and coatings .

- Biological Activity: Hydroxy and methoxy derivatives exhibit antimicrobial and anti-inflammatory properties, as demonstrated in J. Ethnopharmacol. and Eur. J. Med. Chem. studies . Isocyanate derivatives are less explored in direct bioactivity but serve as key intermediates in prodrug synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.